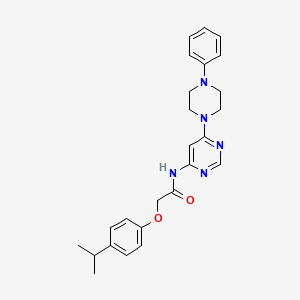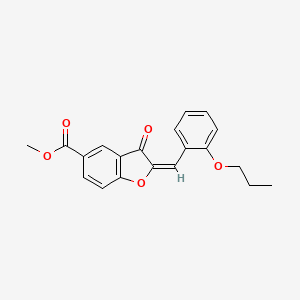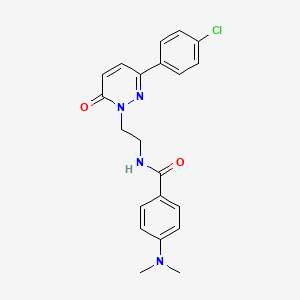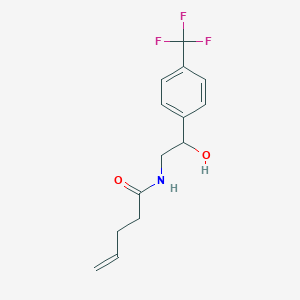![molecular formula C29H23N5O4S2 B2744264 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 313404-99-8](/img/structure/B2744264.png)
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for converting glutamine to glutamate, which is essential for cancer cell growth and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Thiazole and sulfonamide derivatives have been extensively synthesized for their potential biological activities. For example, the synthesis and fungicidal activity of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones demonstrate the chemical versatility of similar compounds and their potential in developing new fungicides (Pilyugin et al., 2008). Similarly, derivatives designed and synthesized for anticancer evaluation show moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds (Ravinaik et al., 2021).
Material Science Applications
In materials science, the facile fabrication of redox-active and electrochromic poly(amide-amine) films through electrochemical oxidative coupling showcases the application of similar compounds in developing new materials with specific electronic properties (Hsiao & Wang, 2016). These materials could be used in various technological applications, including smart windows, displays, and sensors.
Antimicrobial and Antifungal Applications
The synthesis and evaluation of sulfonamide derivatives for their antimicrobial and antifungal activities further exemplify the broad utility of these compounds. For instance, novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides showed low to moderate antifungal activity, suggesting their potential in developing new antifungal agents (Saeed et al., 2008).
Inhibition of Human Carbonic Anhydrase Isoforms
Compounds similar to "N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide" have been studied for their inhibitory effects on human carbonic anhydrase isoforms, a target for various therapeutic applications. For example, novel acridine-acetazolamide conjugates were investigated for their inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII, showing promising results (Ulus et al., 2016).
Propiedades
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O4S2/c30-17-7-19-34(20-8-18-31)40(37,38)24-15-13-23(14-16-24)28(36)33-29-32-25(21-9-3-1-4-10-21)27(39-29)26(35)22-11-5-2-6-12-22/h1-6,9-16H,7-8,19-20H2,(H,32,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSQFURONTUQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride](/img/structure/B2744183.png)


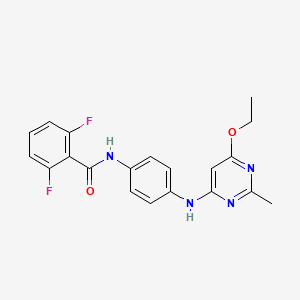
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2744187.png)
